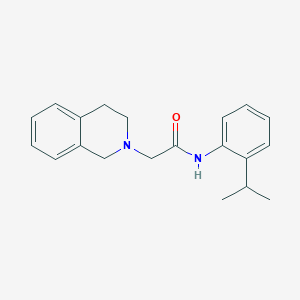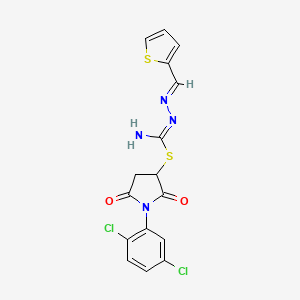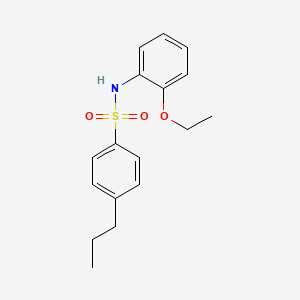![molecular formula C19H22N2O3 B5884745 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. MPAP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects.
Mecanismo De Acción
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine exerts its biological effects by binding to the sigma-1 receptor, a protein that is found in the central nervous system. The sigma-1 receptor is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and apoptosis. This compound has been found to modulate the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that regulate mood and emotions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive effects. This compound has been found to increase the levels of serotonin and dopamine in the brain, leading to the regulation of mood and emotions. This compound has also been found to reduce the perception of pain, making it a potential candidate for the treatment of chronic pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine has several advantages as a research tool, including its high degree of purity and well-established synthesis method. This compound has also been extensively studied for its potential therapeutic applications in various medical conditions, making it a suitable candidate for further research. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety profile in humans.
Direcciones Futuras
There are several future directions for the research on 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine, including the investigation of its potential therapeutic applications in various medical conditions. This compound has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects, making it a potential candidate for the treatment of depression, anxiety, and chronic pain conditions. Further studies are needed to determine the safety and efficacy of this compound in humans, and to develop novel therapeutic strategies based on its mechanism of action. Additionally, the development of new sigma-1 receptor ligands may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Métodos De Síntesis
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine involves the reaction of 1-(2-methoxyphenoxy)acetyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various medical conditions. The antidepressant and anxiolytic effects of this compound have been investigated in animal models of depression and anxiety. This compound has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-5-6-10-18(17)24-15-19(22)21-13-11-20(12-14-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSJEGSPSJYNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)


![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)
